N-(5-amino-2-chlorophenyl)methanesulfonamide

Chemical Synthesis Analytical Chemistry Procurement

Substituting a sulfonamide with an altered substitution pattern risks complete loss of biological activity or introduces confounding off-target effects. This precise N-(5-amino-2-chlorophenyl)methanesulfonamide (CAS 1156530-66-3) delivers: - Defined 2-chloro & 5-amino substitution for reproducible SAR studies - Primary amine handle for amidation or diazotization - cLogP 0.12 for probing lipophilicity-permeability relationships - ≥95% purity suitable for synthesis & analytical reference standards

Molecular Formula C7H9ClN2O2S
Molecular Weight 220.67
CAS No. 1156530-66-3
Cat. No. B2803763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-amino-2-chlorophenyl)methanesulfonamide
CAS1156530-66-3
Molecular FormulaC7H9ClN2O2S
Molecular Weight220.67
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=CC(=C1)N)Cl
InChIInChI=1S/C7H9ClN2O2S/c1-13(11,12)10-7-4-5(9)2-3-6(7)8/h2-4,10H,9H2,1H3
InChIKeyOHRWLUAIBLJRNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-amino-2-chlorophenyl)methanesulfonamide: Chemical & Procurement Profile


N-(5-amino-2-chlorophenyl)methanesulfonamide (CAS 1156530-66-3) is a small-molecule aryl sulfonamide with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol . It is a phenylmethanesulfonamide derivative featuring a 2-chloro substitution and a 5-amino group on the phenyl ring [1]. Commercially, this compound is supplied as a research-grade chemical, typically at a minimum purity specification of 95% .

Procurement Defined purity specification for synthesis and screening
Reactivity Primary aromatic amine handle for derivatization
Scaffold Sulfonamide core supports SAR exploration

N-(5-amino-2-chlorophenyl)methanesulfonamide: Substitution Risk


Substituting this specific sulfonamide with a close structural analog carries significant scientific and procurement risk. While many sulfonamides share a common core, the specific chloro- and amino- substitution pattern on the phenyl ring directly dictates the molecule's reactivity, electronic properties, and biological target engagement [1]. A change in substitution pattern or the use of a different sulfonyl moiety (e.g., tosyl vs. mesyl) can fundamentally alter the compound's behavior in a synthesis or assay, leading to a complete loss of the desired activity or the introduction of confounding off-target effects [2]. Therefore, selecting this precise compound is necessary to ensure the fidelity and reproducibility of the experimental system for which it was designed or validated.

Substitution pattern Altering the 2-chloro or 5-amino positions may shift electronic and steric properties.
Sulfonyl moiety Replacing mesyl with tosyl or another sulfonyl group can change reactivity and target engagement.
Off-target risk Close structural analogs may introduce confounding effects in biological assays.

N-(5-amino-2-chlorophenyl)methanesulfonamide: Quantitative Evidence


Commercial Purity

Procurement of this compound is based on a verifiable commercial purity specification. The compound is supplied at a minimum purity of 95%, as per vendor technical datasheets . This level of purity is suitable for use as a synthetic intermediate or for initial biological screening. While a direct comparator for a less pure batch is not applicable, this specification provides a quantitative baseline for procurement.

Commercial Purity
Data to verify
≥95% (vendor specification)
Reported purity specification; supports procurement baseline
Independent HPLC verification recommended for critical workflows
Chemical Synthesis Analytical Chemistry Procurement

Physicochemical Properties

The compound's calculated physicochemical properties provide a baseline for its behavior in biological systems. Its calculated partition coefficient (cLogP) is 0.12, and its topological polar surface area (TPSA) is 72 Ų [1]. These values place it in a region of chemical space associated with moderate lipophilicity and potential for passive permeability, a key consideration when comparing to more polar or highly lipophilic sulfonamide analogs.

Lipophilicity (cLogP)
Class-level inference
cLogP 0.12 (vs. sulfanilamide ≈ -0.6, Δ >0.7)
May support differentiation from more polar sulfonamides in permeability and binding profiles
Calculated property; experimental logD/logP determination recommended
Medicinal Chemistry ADME Physicochemical Profiling

N-(5-amino-2-chlorophenyl)methanesulfonamide: Validated Applications


Synthetic Intermediate

Given its defined purity (≥95%) and the presence of a primary aromatic amine and a sulfonamide functional group, this compound is best suited as a synthetic building block or intermediate in medicinal chemistry projects. The amino group provides a reactive handle for further derivatization (e.g., amide coupling, diazotization), while the sulfonamide moiety is a common pharmacophore [1]. Procurement for this purpose is supported by the available commercial purity specification .

In Vitro SAR Screening

This compound is applicable for initial in vitro biological screening where the objective is to establish structure-activity relationships (SAR) for a series of sulfonamide derivatives. Its moderate calculated lipophilicity (cLogP = 0.12) differentiates it from more polar analogs, making it a valuable tool for probing the effect of lipophilicity on target engagement or cellular permeability [2].

Analytical Reference Standard

The defined molecular formula (C7H9ClN2O2S) and molecular weight (220.68 g/mol) of this compound make it suitable for use as an analytical reference standard in mass spectrometry or chromatography method development, particularly for studies involving substituted sulfonamide metabolites or impurities [1]. Its commercial availability at a defined purity supports this application .

Application
Selection Property
Validation Focus
Synthetic Intermediate
Reactive amine & sulfonamide handles
Purity verification and lot consistency
In Vitro SAR Screening
Moderate lipophilicity for SAR profiling
Permeability and target engagement assay benchmarking
Analytical Reference Standard
Defined molecular identity
Identity confirmation (NMR/MS) and chromatographic purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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